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molecular formula C16H12FN5O B8644592 (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one

(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one

Cat. No. B8644592
M. Wt: 309.30 g/mol
InChI Key: KNLVLWZENYQYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156824B2

Procedure details

Dissolve 3-(5-fluoropyrimidin-4-yl)-2-[(1R)-1-(4-methoxyphenyl)ethyl]-3-methyl-6-(1-tetrahydropyran-2-ylpyrazol-4-yl)isoindolin-1-one (65 g, 123 mmol) in trifluoroacetic acid (600 mL) and heat to 75-80° C. for 16 hours. Evaporate under reduced pressure and dilute with ethyl acetate (500 mL) and water (500 mL). Adjust the pH of the aqueous layer to 8-9 with aqueous 6 N NaOH, extract the aqueous layer with ethyl acetate (3×500 mL), combine the organic layers, wash with saturated aqueous sodium chloride, dry with sodium sulfate, filter, and evaporate under reduced pressure. Chromatograph the crude product on silica gel with 50-100% ethyl acetate/petroleum ether. Combine the product fractions and evaporate under reduced pressure to give a yellow foam (33 g, 87% crude). Repeat the reaction conditions with 3-(5-fluoropyrimidin-4-yl)-2-[(1R)-1-(4-methoxyphenyl)ethyl]-3-methyl-6-(1-tetrahydropyran-2-ylpyrazol-4-yl)isoindolin-1-one and combine the products (10 g, 18.9 mmol). Dissolve the combined products in methanol and stir with SiliaBond® Thiol (Silia MetS® Thiol) at 15-20° C. for 20 hours, filter, and evaporate under reduced pressure to give the title compound with 77% ee (38 g, 87%).
Name
3-(5-fluoropyrimidin-4-yl)-2-[(1R)-1-(4-methoxyphenyl)ethyl]-3-methyl-6-(1-tetrahydropyran-2-ylpyrazol-4-yl)isoindolin-1-one
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
3-(5-fluoropyrimidin-4-yl)-2-[(1R)-1-(4-methoxyphenyl)ethyl]-3-methyl-6-(1-tetrahydropyran-2-ylpyrazol-4-yl)isoindolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
products
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
Thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:8]2([CH3:39])[C:16]3[C:11](=[CH:12][C:13]([C:17]4[CH:18]=[N:19][N:20](C5CCCCO5)[CH:21]=4)=[CH:14][CH:15]=3)[C:10](=[O:28])[N:9]2[C@@H](C2C=CC(OC)=CC=2)C)=[N:4][CH:5]=[N:6][CH:7]=1>FC(F)(F)C(O)=O.CO>[F:1][C:2]1[C:3]([C:8]2([CH3:39])[C:16]3[C:11](=[CH:12][C:13]([C:17]4[CH:21]=[N:20][NH:19][CH:18]=4)=[CH:14][CH:15]=3)[C:10](=[O:28])[NH:9]2)=[N:4][CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
3-(5-fluoropyrimidin-4-yl)-2-[(1R)-1-(4-methoxyphenyl)ethyl]-3-methyl-6-(1-tetrahydropyran-2-ylpyrazol-4-yl)isoindolin-1-one
Quantity
65 g
Type
reactant
Smiles
FC=1C(=NC=NC1)C1(N(C(C2=CC(=CC=C12)C=1C=NN(C1)C1OCCCC1)=O)[C@H](C)C1=CC=C(C=C1)OC)C
Name
Quantity
600 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
3-(5-fluoropyrimidin-4-yl)-2-[(1R)-1-(4-methoxyphenyl)ethyl]-3-methyl-6-(1-tetrahydropyran-2-ylpyrazol-4-yl)isoindolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=NC=NC1)C1(N(C(C2=CC(=CC=C12)C=1C=NN(C1)C1OCCCC1)=O)[C@H](C)C1=CC=C(C=C1)OC)C
Step Three
Name
products
Quantity
10 g
Type
reactant
Smiles
Step Four
Name
Thiol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate under reduced pressure
ADDITION
Type
ADDITION
Details
dilute with ethyl acetate (500 mL) and water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
wash with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow foam (33 g, 87% crude)
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=NC1)C1(NC(C2=CC(=CC=C12)C=1C=NNC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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